4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
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Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a complex organic compound featuring a benzimidazole core linked to a piperazine ring, which is further substituted with a methoxyphenethyl group
Mechanism of Action
Target of Action
It is known that benzimidazole compounds often interact with biological targets such as tubulin and various enzymes . These targets play crucial roles in cellular processes such as cell division and metabolic pathways.
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein structures . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell division and various metabolic processes .
Result of Action
Based on the potential targets and modes of action mentioned above, the compound could potentially disrupt cell division or alter metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivatization: The benzimidazole core is then reacted with piperazine, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of the Methoxyphenethyl Group: The final step involves the alkylation of the piperazine nitrogen with 4-methoxyphenethyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The methoxy group on the phenethyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenethyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, effective against a range of bacterial and fungal pathogens.
Medicine:
Therapeutic Agents: The compound is being investigated for its potential use in developing drugs for treating various diseases, including cancer and neurological disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)-N-phenethylpiperazine-1-carboxamide
- 4-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorophenethyl)piperazine-1-carboxamide
Comparison: Compared to its analogs, 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide exhibits unique properties due to the presence of the methoxy group, which can influence its electronic distribution and steric effects. This can result in differences in biological activity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-28-17-8-6-16(7-9-17)10-11-22-21(27)26-14-12-25(13-15-26)20-23-18-4-2-3-5-19(18)24-20/h2-9H,10-15H2,1H3,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHRNVRYFVBNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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